Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate
Overview
Description
Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is a chemical compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 g/mol . This compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and a malonate ester. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate typically involves the reaction of diethyl malonate with 2-amino-4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in various organic syntheses.
2-Amino-4-chlorobenzaldehyde: A precursor in the synthesis of the target compound.
Diethyl 2-(4-methoxyphenyl)malonate: Another malonate ester with different substituents.
Uniqueness
Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds .
Biological Activity
Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C14H17ClN2O4
- Molar Mass : 312.75 g/mol
- CAS Number : 1199773-10-8
- Storage Conditions : 2-8°C
The compound features a malonate moiety linked to a 2-amino-4-chlorophenylamino group via a methylene bridge. The presence of chlorine and amino groups suggests significant reactivity and biological potential, making it a subject of interest in medicinal chemistry and agriculture .
Antifungal Properties
Research indicates that this compound exhibits promising antifungal properties. It has been studied for its ability to inhibit the growth of various fungal pathogens, including Fusarium oxysporum, a common agricultural pest. The compound has shown fungistatic and fungicidal effects, with studies revealing significant inhibition of mycelial growth at nanomolar concentrations .
Table 1: Antifungal Activity of this compound
Compound | Target Pathogen | IC50 (µM) | Activity Type |
---|---|---|---|
DAMM 1 | Fusarium oxysporum | <0.5 | Fungicidal |
DAMM 2 | Fusarium oxysporum | 13 | Fungistatic |
DAMM 3 | Fusarium oxysporum | 18 | Fungistatic |
The most active derivatives demonstrated IC50 values below 0.5 µM, indicating their potential as effective antifungal agents .
The mechanism by which this compound exerts its antifungal effects involves interaction with specific molecular targets within fungal cells. These interactions may inhibit key enzymes or disrupt essential cellular processes, leading to reduced growth or death of the pathogen. The structural components of the compound likely influence its binding affinity to these targets, although further studies are necessary to elucidate the precise pathways involved .
Synthesis and Research Applications
This compound can be synthesized through various methods involving diethyl malonate and substituted anilines. Its versatility as a synthetic intermediate is notable, allowing for the production of more complex molecules in organic chemistry.
The compound is also utilized in scientific research across several fields:
- Chemistry : As a building block for synthesizing more complex organic compounds.
- Biology : In studies focusing on enzyme inhibition and protein interactions.
- Industry : In the production of specialty chemicals and materials.
Case Studies
Recent studies have highlighted the efficacy of this compound in agricultural settings. For instance, a study demonstrated its ability to significantly reduce the mycelial growth of Fusarium oxysporum in controlled environments, suggesting potential applications as an agricultural fungicide .
Properties
IUPAC Name |
diethyl 2-[(2-amino-4-chloroanilino)methylidene]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHJGPYSIGPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681478 | |
Record name | Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-10-8 | |
Record name | 1,3-Diethyl 2-[[(2-amino-4-chlorophenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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